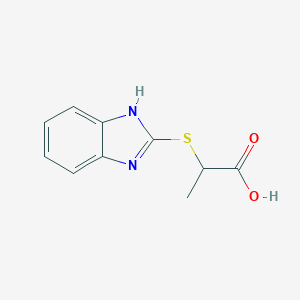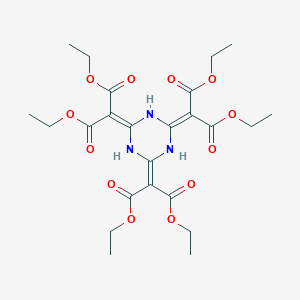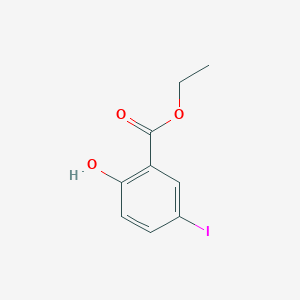![molecular formula C21H19ClN2O4S B187302 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide CAS No. 6194-60-1](/img/structure/B187302.png)
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in treating autoimmune diseases. It was developed by Bristol-Myers Squibb and is currently undergoing clinical trials.
Mechanism Of Action
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune response. 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide specifically targets TYK2 and inhibits its activity, which leads to a reduction in the production of cytokines and chemokines that contribute to inflammation.
Biochemical And Physiological Effects
Studies have shown that 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to be well-tolerated in humans, with no serious adverse effects reported in clinical trials.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide in lab experiments is that it specifically targets TYK2, which makes it a useful tool for studying the role of this protein in the immune response. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of drugs that target TYK2.
Future Directions
There are several future directions for research on 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide. One area of interest is its potential use in combination with other drugs to treat autoimmune diseases. Another area of research is the development of more potent TYK2 inhibitors that may be more effective than 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide. Additionally, further studies are needed to fully understand the mechanisms of action of TYK2 inhibitors and their potential side effects.
Synthesis Methods
The synthesis of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide involves several steps. The first step is the reaction between 2-chloroaniline and benzenesulfonyl chloride to form N-(2-chlorophenyl)benzenesulfonamide. This intermediate is then reacted with 3-methoxyaniline to form 2-[N-(benzenesulfonyl)-3-methoxyanilino]benzenesulfonamide. Finally, the addition of acetic anhydride and triethylamine leads to the formation of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response. By blocking TYK2, 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide can reduce inflammation and prevent damage to tissues.
properties
CAS RN |
6194-60-1 |
|---|---|
Product Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide |
Molecular Formula |
C21H19ClN2O4S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-17-9-7-8-16(14-17)24(29(26,27)18-10-3-2-4-11-18)15-21(25)23-20-13-6-5-12-19(20)22/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
OBZYHSYCBUQKMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



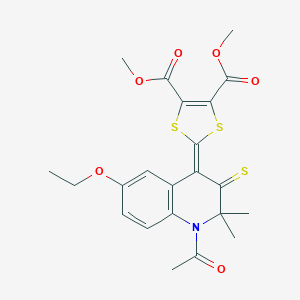
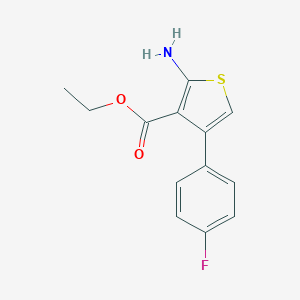
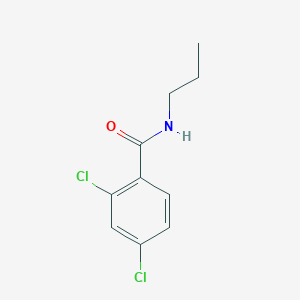
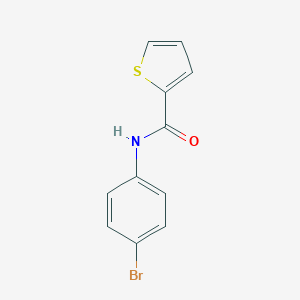
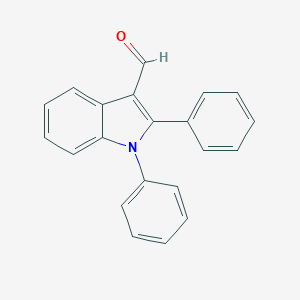
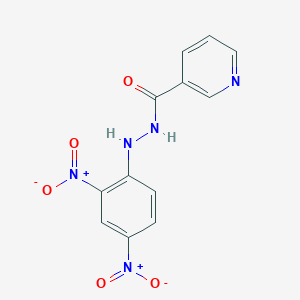
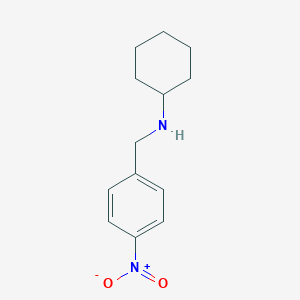
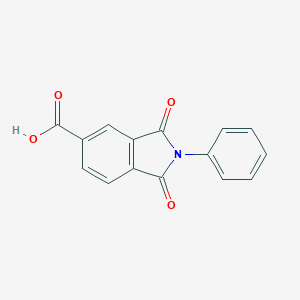
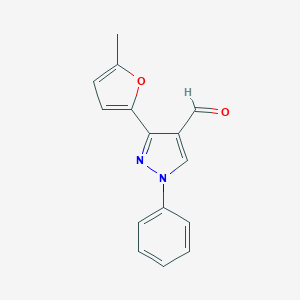
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
